(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Description
The compound "(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate" is a carbamate ester featuring a 4-chlorophenylmethyl group attached to the carbamate nitrogen and an (E)-configured styryl moiety substituted with a 2-chlorophenyl group. Carbamates are widely studied for their biological activities, including pesticidal and pharmaceutical applications, due to their stability and ability to interact with enzymatic targets .
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)11-21-16(20)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLBFSUTNLGGS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. Carbamates are known for their diverse pharmacological properties, including insecticidal, herbicidal, and therapeutic effects. This article aims to explore the biological activity of this specific compound through a review of available literature, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate can be represented as follows:
This compound features a chlorinated aromatic system, which is often associated with increased biological activity due to enhanced lipophilicity and receptor binding capabilities.
Carbamates generally exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. Studies have shown that structurally similar compounds exhibit varying degrees of AChE inhibition, which correlates with their biological potency.
Key Findings:
- AChE Inhibition : Research indicates that compounds with similar structures to (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate demonstrate significant AChE inhibitory activity, with IC50 values ranging from 38.98 µM to over 300 µM depending on the specific structural modifications .
- Selectivity : Some derivatives show selectivity for butyrylcholinesterase (BChE), which may provide insights into their therapeutic potential in treating conditions like Alzheimer's disease where BChE is implicated .
Table 1: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 38.98 µM | |
| BChE Inhibition | IC50 values vary; some compounds more potent | |
| Cytotoxicity | Mild cytotoxicity in HepG2 cells |
Case Studies
Several studies have evaluated the biological activity of carbamate derivatives, including (4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate:
- Neurotoxicity Assessment : A study investigated the neurotoxic effects of various carbamates, demonstrating that exposure led to significant cholinesterase inhibition in rat models. The findings suggested that such compounds could pose risks in agricultural settings where exposure is prevalent .
- Therapeutic Potential : Research into the use of carbamate derivatives as potential therapeutic agents for neurodegenerative diseases has shown promise. The ability to selectively inhibit AChE while minimizing side effects could lead to the development of effective treatments for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Carbamates
Substituent Position and Electronic Effects
4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate (CAS 338413-40-4)
- Structure : Differs in the position of the chlorine atom on the styryl group (4-chlorophenyl vs. 2-chlorophenyl in the target compound) .
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-Dichlorophenyl)Ethenyl]Carbamate (CAS 292644-25-8)
- Structure : The benzyl group has a methoxy substituent (electron-donating) instead of chlorine, and the styryl group has 3,4-dichlorophenyl substitution .
- Impact : Methoxy groups increase lipophilicity but reduce electrophilicity compared to chlorine. The dichloro substitution on the styryl group could enhance steric hindrance and bioactivity.
Ester Group Variations
Ethyl (4-Chloro-2-Fluorophenyl)Carbamate
- Structure : Ethyl ester group instead of 4-chlorophenylmethyl, with a fluorine atom at the 2-position of the phenyl ring .
- Impact : Fluorine’s electronegativity and smaller size may improve metabolic stability compared to chlorine. The ethyl ester group reduces molecular weight (217.62 g/mol vs. 322.19 g/mol for the target compound).
2-Chloroethyl N-(4-Methylphenyl)Carbamate
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₆H₁₃Cl₂NO₂ | 322.19 | 4-Cl (benzyl), 2-Cl (styryl) |
| 4-Chlorobenzyl N-(4-Chlorostyryl)Carbamate | C₁₆H₁₃Cl₂NO₂ | 322.19 | 4-Cl (benzyl), 4-Cl (styryl) |
| (4-Methoxyphenyl)methyl Analogue | C₁₇H₁₅Cl₂NO₃ | 352.21 | 4-OCH₃ (benzyl), 3,4-Cl₂ (styryl) |
| Ethyl (4-Chloro-2-Fluorophenyl)Carbamate | C₉H₉ClFNO₂ | 217.62 | Ethyl ester, 4-Cl, 2-F |
Crystallographic and Computational Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
